N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Description
Scientific Research Applications
Pharmacological Applications
Quinazoline derivatives, similar to the compound , have been investigated for their pharmacological applications. A study explored the pharmacological and structure–activity relationships of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, focusing on their potential as diuretic, antihypertensive, and anti-diabetic agents in rats (Rahman et al., 2014).
Sigma-2 Receptor Probes
Research on benzamide analogues, which are structurally related to the compound , indicates their use in studying sigma-2 receptors. A study synthesized N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and evaluated its binding to sigma-2 receptors, suggesting its usefulness as a ligand for studying sigma-2 receptors in vitro (Xu et al., 2005).
Gastrokinetic Activity
Certain benzamide derivatives have been evaluated for their gastrokinetic activity, demonstrating effects on gastric emptying in animal models (Kato et al., 1992). This indicates potential applications in digestive system disorders.
Anticonvulsant Activity
The synthesis and evaluation of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, which are structurally related, revealed potent anticonvulsant activities in tests, highlighting their potential in epilepsy treatment (Deepakumari et al., 2016).
Anticancer Potential
Compounds containing quinazoline units, similar to the compound in focus, have shown promising results in cytotoxicity screenings against various cancer cell lines. This suggests their potential utility in cancer research and treatment (Soda et al., 2022).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 3-nitrobenzylidene ethyl acetoacetate. This intermediate is then reacted with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid. The carboxylic acid is then coupled with N-(3-methoxypropyl)-4-aminobenzamide using EDCI/HOBt as coupling agents to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "ethyl acetoacetate", "anthranilic acid", "N-(3-methoxypropyl)-4-aminobenzamide", "EDCI", "HOBt" ], "Reaction": [ "Step 1: Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form 3-nitrobenzylidene ethyl acetoacetate.", "Step 2: Reaction of 3-nitrobenzylidene ethyl acetoacetate with anthranilic acid in the presence of a base such as potassium carbonate to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Step 3: Coupling of 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid with N-(3-methoxypropyl)-4-aminobenzamide using EDCI/HOBt as coupling agents to form the final product N-(3-methoxypropyl)-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS No. |
899920-60-6 |
Molecular Formula |
C27H26N4O6 |
Molecular Weight |
502.527 |
IUPAC Name |
N-(3-methoxypropyl)-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-15-5-14-28-25(32)21-12-10-19(11-13-21)17-30-26(33)23-8-2-3-9-24(23)29(27(30)34)18-20-6-4-7-22(16-20)31(35)36/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H,28,32) |
InChI Key |
HYQBYYFOLFUGRN-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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